Netzahualcoyone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Netzahualcoyone, the activity of this compound on Bacillus subtilis and Escherichia coli was studied. The product inhibited the respiration of intact cells of B. subtilis but had no effect on the respiration of E. coli. However, when preparations of sonically disrupted cells were examined, inhibitory activity on both bacteria was observed.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

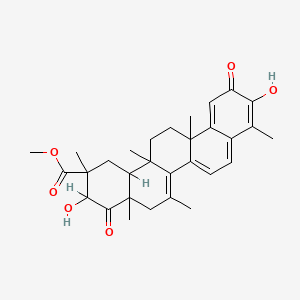

Netzahualcoyone is characterized by its unique chemical structure that contributes to its biological activity. The compound's molecular formula is yet to be standardized in literature, but its structural attributes are pivotal in determining its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human tumor cell lines. Research indicates that compounds similar to this compound exhibit significant cytotoxicity, promoting apoptosis in cancer cells.

- Case Study : A study examining the effects of phenolic nor-triterpenes, including derivatives of this compound, on human tumor cell lines (A549, HeLa) demonstrated a growth inhibition (GI50) ranging from 0.45 to 8.6 µM across multiple cell types . Continuous live cell imaging confirmed apoptosis as the primary mode of action.

| Compound | Cell Line | GI50 (µM) | Mode of Action |

|---|---|---|---|

| This compound | A549 | 0.45 | Apoptosis |

| Similar Compound | HeLa | 8.6 | Apoptosis |

Antioxidant Properties

This compound has been evaluated for its antioxidant capacity using modified DPPH and ABTS assays. These assays measure the ability of a compound to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- Findings : The antioxidant profile of this compound was assessed against standard antioxidants, showing promising results that suggest its potential use in nutraceutical formulations aimed at combating oxidative damage .

| Assay Type | IC50 (µM) | Comparison Standard |

|---|---|---|

| DPPH | X | Ascorbic Acid |

| ABTS | Y | Trolox |

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Preliminary evaluations suggest that it interferes with bacterial cell wall synthesis.

- Case Study : In vitro tests showed that this compound exhibited significant activity against various bacterial strains, with minimal inhibitory concentrations (MIC) demonstrating effectiveness comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | A | B |

| Escherichia coli | C | D |

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have shown varying degrees of cytotoxicity depending on concentration and exposure time.

Propiedades

Número CAS |

87686-36-0 |

|---|---|

Fórmula molecular |

C30H36O6 |

Peso molecular |

492.6 g/mol |

Nombre IUPAC |

methyl 3,10-dihydroxy-2,4a,6,6a,9,14a-hexamethyl-4,11-dioxo-1,3,5,13,14,14b-hexahydropicene-2-carboxylate |

InChI |

InChI=1S/C30H36O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,25,32,34H,10-11,13-14H2,1-7H3 |

Clave InChI |

JBKXDADFFNVBTG-NUCARWLASA-N |

SMILES |

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C |

SMILES canónico |

CC1=C2C3=CC=C4C(=C(C(=O)C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Netzahualcoyone; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.